molecular formula C22H21NO4 B14352996 Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate CAS No. 91307-93-6

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B14352996
CAS No.: 91307-93-6
M. Wt: 363.4 g/mol
InChI Key: AWVQWUVIEJKSLN-UHFFFAOYSA-N
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Description

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate typically involves the Knorr reaction, which is a well-known method for preparing pyrrole derivativesThe reaction conditions often include the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is unique due to the presence of phenyl groups at the 3 and 5 positions, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug discovery and development .

Properties

91307-93-6

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

diethyl 3,5-diphenylpyrrole-1,2-dicarboxylate

InChI

InChI=1S/C22H21NO4/c1-3-26-21(24)20-18(16-11-7-5-8-12-16)15-19(17-13-9-6-10-14-17)23(20)22(25)27-4-2/h5-15H,3-4H2,1-2H3

InChI Key

AWVQWUVIEJKSLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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